molecular formula C9H5NO3 B098208 4-Nitro-inden-1-one CAS No. 16369-04-3

4-Nitro-inden-1-one

Cat. No. B098208
CAS RN: 16369-04-3
M. Wt: 175.14 g/mol
InChI Key: UUNZJPCKMDLQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-inden-1-one is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 179.14 g/mol. This compound is known for its unique chemical properties, which make it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-Nitro-inden-1-one is not fully understood. However, it is believed that the compound interacts with proteins and nucleic acids to produce reactive oxygen species (ROS) that cause cell damage and death. The compound has also been shown to inhibit the activity of some enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, the compound can also have toxic effects on normal cells, which limits its use in some applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Nitro-inden-1-one in lab experiments include its high sensitivity and selectivity for detecting protein-protein interactions and DNA damage. It is also relatively easy to synthesize and purify. The limitations of using this compound include its potential toxicity to normal cells and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several future directions for research on 4-Nitro-inden-1-one. One area of interest is the development of more selective and less toxic fluorescent probes for detecting protein-protein interactions and DNA damage. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-Nitro-inden-1-one involves the reaction of indene with nitric acid and sulfuric acid. The reaction takes place at high temperatures and produces a yellow crystalline powder. The purity and yield of the compound can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

4-Nitro-inden-1-one has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe to detect protein-protein interactions, DNA damage, and protein-DNA interactions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

CAS RN

16369-04-3

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

4-nitroinden-1-one

InChI

InChI=1S/C9H5NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-5H

InChI Key

UUNZJPCKMDLQPO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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